5-ethyl-3,3-bis(4-hydroxy-3-methylphenyl)-1,3-dihydro-2H-indol-2-one
5-ethyl-3,3-bis(4-hydroxy-3-methylphenyl)-1,3-dihydro-2H-indol-2-one
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1074281
InChI:
InChI=1S/C24H23NO3/c1-4-16-5-8-20-19(13-16)24(23(28)25-20,17-6-9-21(26)14(2)11-17)18-7-10-22(27)15(3)12-18/h5-13,26-27H,4H2,1-3H3,(H,25,28)
SMILES:
CCC1=CC2=C(C=C1)NC(=O)C2(C3=CC(=C(C=C3)O)C)C4=CC(=C(C=C4)O)C
Molecular Formula:
C24H23NO3
Molecular Weight:
373.4 g/mol
5-ethyl-3,3-bis(4-hydroxy-3-methylphenyl)-1,3-dihydro-2H-indol-2-one
CAS No.:
Cat. No.: VC1074281
Molecular Formula: C24H23NO3
Molecular Weight: 373.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C24H23NO3 |
---|---|
Molecular Weight | 373.4 g/mol |
IUPAC Name | 5-ethyl-3,3-bis(4-hydroxy-3-methylphenyl)-1H-indol-2-one |
Standard InChI | InChI=1S/C24H23NO3/c1-4-16-5-8-20-19(13-16)24(23(28)25-20,17-6-9-21(26)14(2)11-17)18-7-10-22(27)15(3)12-18/h5-13,26-27H,4H2,1-3H3,(H,25,28) |
Standard InChI Key | PBXUBNQHCWJLMH-UHFFFAOYSA-N |
SMILES | CCC1=CC2=C(C=C1)NC(=O)C2(C3=CC(=C(C=C3)O)C)C4=CC(=C(C=C4)O)C |
Canonical SMILES | CCC1=CC2=C(C=C1)NC(=O)C2(C3=CC(=C(C=C3)O)C)C4=CC(=C(C=C4)O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator